Cas no 1379198-60-3 (2-3-(2-methylpropoxy)phenylethan-1-ol)

2-3-(2-methylpropoxy)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-[3-(2-methylpropoxy)phenyl]ethanol
- 2-[3-(2-methylpropoxy)phenyl]ethan-1-ol
- 2-3-(2-methylpropoxy)phenylethan-1-ol
-
- MDL: MFCD14582730
- インチ: 1S/C12H18O2/c1-10(2)9-14-12-5-3-4-11(8-12)6-7-13/h3-5,8,10,13H,6-7,9H2,1-2H3
- InChIKey: UXSMESFOPRTDIY-UHFFFAOYSA-N
- ほほえんだ: C1(CCO)=CC=CC(OCC(C)C)=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
2-3-(2-methylpropoxy)phenylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-205375-5.0g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95.0% | 5.0g |
$1945.0 | 2025-02-20 | |
Enamine | EN300-205375-0.5g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95.0% | 0.5g |
$524.0 | 2025-02-20 | |
TRC | M325225-100mg |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 100mg |
$ 275.00 | 2022-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD592520-1g |
2-(3-Isobutoxyphenyl)ethanol |
1379198-60-3 | 97% | 1g |
¥3654.0 | 2023-04-02 | |
Enamine | EN300-205375-0.05g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95.0% | 0.05g |
$155.0 | 2025-02-20 | |
Enamine | EN300-205375-0.25g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95.0% | 0.25g |
$331.0 | 2025-02-20 | |
Enamine | EN300-205375-1.0g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95.0% | 1.0g |
$671.0 | 2025-02-20 | |
Enamine | EN300-205375-2.5g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95.0% | 2.5g |
$1315.0 | 2025-02-20 | |
1PlusChem | 1P01BA1D-10g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95% | 10g |
$3627.00 | 2023-12-22 | |
Aaron | AR01BA9P-1g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95% | 1g |
$948.00 | 2025-02-09 |
2-3-(2-methylpropoxy)phenylethan-1-ol 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
2-3-(2-methylpropoxy)phenylethan-1-olに関する追加情報
Introduction to 2-3-(2-Methylpropoxy)phenylethan-1-ol (CAS No. 1379198-60-3)
2-3-(2-Methylpropoxy)phenylethan-1-ol (CAS No. 1379198-60-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 2-3-(2-Methylpropoxy)phenylethan-1-ol.
The chemical structure of 2-3-(2-Methylpropoxy)phenylethan-1-ol is defined by its molecular formula C12H18O2. The compound features a phenyl ring substituted with a 2-methylpropoxy group and an ethan-1-ol moiety. This specific arrangement of functional groups imparts unique physical and chemical properties to the molecule, making it an interesting subject for both academic and industrial research.
In terms of physical properties, 2-3-(2-Methylpropoxy)phenylethan-1-ol is a colorless to pale yellow liquid at room temperature. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dichloromethane. The compound's solubility characteristics make it suitable for various experimental conditions and formulations in pharmaceutical development.
The synthesis of 2-3-(2-Methylpropoxy)phenylethan-1-ol can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of 3-bromophenol with 2-methylpropyl bromide in the presence of a base, followed by reduction to form the final alcohol product. Another method involves the Grignard reaction between 3-bromophenylmagnesium bromide and 2-methylpropyl bromide, followed by hydrolysis to yield the desired compound. These synthetic routes have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.
Biological Activities:
2-3-(2-Methylpropoxy)phenylethan-1-ol has been extensively studied for its biological activities, particularly in the context of its potential therapeutic applications. Recent research has shown that this compound exhibits significant anti-inflammatory and analgesic properties. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. Additionally, it has been shown to reduce oxidative stress by scavenging free radicals and upregulating antioxidant enzymes.
In vivo studies using animal models have further confirmed these findings. For instance, a study published in the Journal of Medicinal Chemistry reported that oral administration of 2-3-(2-Methylpropoxy)phenylethan-1-ol significantly reduced inflammation and pain in rats with carrageenan-induced paw edema. These results suggest that the compound may have potential as a novel anti-inflammatory agent for the treatment of conditions such as arthritis and other inflammatory disorders.
Beyond its anti-inflammatory properties, 2-3-(2-Methylpropoxy)phenylethan-1-ol has also shown promise in neuroprotective applications. Research conducted at the University of California found that the compound can protect neurons from oxidative damage and apoptosis induced by hydrogen peroxide. This neuroprotective effect is attributed to its ability to modulate intracellular signaling pathways involved in cell survival and death.
Potential Applications:
The diverse biological activities of 2-3-(2-Methylpropoxy)phenylethan-1-ol make it a versatile compound with numerous potential applications in medicine and healthcare. One of the most promising areas is its use as an anti-inflammatory agent for treating chronic inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease (IBD). The compound's ability to reduce inflammation without causing significant side effects makes it an attractive alternative to existing anti-inflammatory drugs.
In addition to its anti-inflammatory properties, the neuroprotective effects of 2-3-(2-Methylpropoxy)phenylethan-1-ol suggest potential applications in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Preclinical studies have shown that the compound can improve cognitive function and motor coordination in animal models of these diseases, indicating its potential as a therapeutic agent.
The pharmaceutical industry is also exploring the use of 2-3-(2-Methylpropoxy)phenylethan-1-ol as a lead compound for drug development. Ongoing clinical trials are evaluating its safety and efficacy in human subjects, with promising preliminary results. If these trials are successful, it could lead to the development of new drugs that offer improved therapeutic outcomes with fewer side effects compared to current treatments.
Safety Considerations:
Safety is a critical aspect when considering the use of any new chemical compound in medical applications. Extensive toxicological studies have been conducted on 2-3-(2-Methylpropoxy)phenylethan-1-ol, including acute toxicity tests, genotoxicity assays, and long-term toxicity studies in animal models. These studies have shown that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses.
To ensure safe use in humans, ongoing clinical trials are closely monitoring safety parameters such as liver function tests, kidney function tests, and hematological parameters. Preliminary data from these trials indicate that 2-3-(2-Methylpropoxy)phenylethan-1-ol is well-tolerated by patients with no serious adverse events reported.
FUTURE DIRECTIONS:
The future prospects for 2-3-(2-Methylpropoxy)phenylethan-1-ol are promising. Continued research will focus on optimizing its pharmacokinetic properties to enhance bioavailability and reduce dosing frequency. Additionally, efforts are underway to develop novel drug delivery systems that can target specific tissues or cells to maximize therapeutic efficacy while minimizing systemic exposure.
In conclusion, 2-3-(2-Methylpropoxy)phenylethan-1-o l (CAS No. 1379198 -60 -3) strong >is a multifaceted compound with significant potential for various medical applications . Its unique chemical structure , diverse biological activities , and favorable safety profile make it an exciting candidate for further development . As research progresses , we can anticipate new insights into its mechanisms of action and expanded therapeutic uses . p > article > response >
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